

Part 1: Physical and Chemical Properties of Irehine

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Irehine is a steroidal alkaloid found in various species of the Buxus genus. Its chemical structure and properties are of interest to researchers in natural product chemistry and drug development.

Table 1: Physical and Chemical Properties of Irehine



Property	Value	Source/Note
Molecular Formula	С23Н39NO	-
Molecular Weight	345.57 g/mol	-
IUPAC Name	(3S,8S,9S,10R,13S,14S,17S)-	
	17-[(1S)-1-	
	(dimethylamino)ethyl]-10,13-	
	dimethyl-	-
	2,3,4,7,8,9,11,12,14,15,16,17-	
	dodecahydro-1H-	
	cyclopenta[a]phenanthren-3-ol	
Melting Point	Data not available for Irehine.	
	A related steroidal alkaloid	
	from Buxus hyrcana has a	
	melting point of 170-173 °C.[1]	
	Another related compound,	
	(20S)-4,4,14-Trimethyl-20-	
	(dimethylamino)-9β,19-cyclo-	
	5α-pregnan-3-one, has a	
	melting point of 157-159 °C.[2]	
Boiling Point	Data not available. A predicted	_
	boiling point for the related	
	compound (20S)-4,4,14-	
	Trimethyl-20-	
	(dimethylamino)-9β,19-cyclo-	
	5α-pregnan-3-one is	
	463.6±18.0 °C.[2]	
Solubility	Data not available. As a	_
	steroidal alkaloid, it is	
	expected to be soluble in	
	organic solvents like	
	chloroform, methanol, and	
	ethanol, with limited solubility	
	in water.	



Appearance Data not available. Typically isolated as a white powder or crystalline solid.

Spectral Data

Specific spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for **Irehine** are not readily available in the public domain. However, the structural elucidation of related steroidal alkaloids from Buxus species is typically achieved through a combination of these spectroscopic techniques.[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the steroid nucleus and the nature and position of substituents. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyl (-OH), amine (-NH or -N(CH₃)₂), and the steroid backbone.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and aspects of the structure.

Part 2: Experimental Protocols Representative Protocol for the Isolation and Purification of Steroidal Alkaloids from Buxus Species

This protocol is a synthesized representation based on established methods for isolating steroidal alkaloids from Buxus plant material.[1][4][5][6]

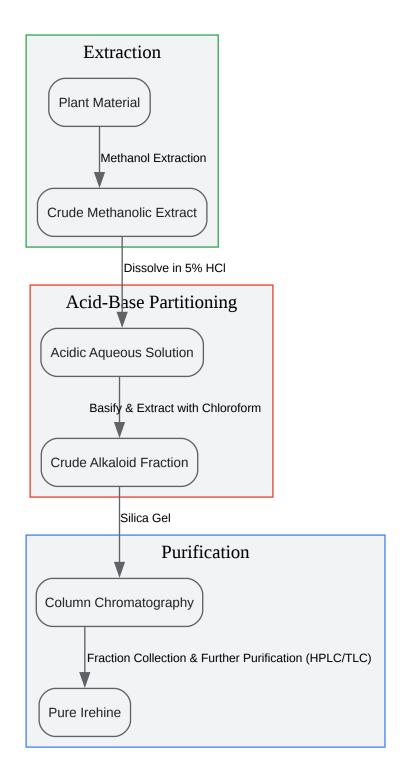
- 1. Plant Material Preparation:
- Air-dry the leaves and stems of the Buxus species at room temperature.
- Grind the dried plant material into a fine powder.



2. Extraction:

- Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours), or perform exhaustive extraction using a Soxhlet apparatus.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
- 3. Acid-Base Extraction for Alkaloid Enrichment:
- Suspend the crude extract in a 5% aqueous hydrochloric acid solution.
- Partition the acidic solution with chloroform to remove neutral and acidic compounds (the chloroform layer is discarded).
- Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.
- Extract the alkaline solution with chloroform. The steroidal alkaloids will move into the chloroform layer.
- Wash the chloroform extract with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
- 4. Chromatographic Purification:
- Subject the crude alkaloid fraction to column chromatography using silica gel.
- Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).
- Combine fractions containing the same compound.
- Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure steroidal alkaloid.





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Figure 1. Experimental workflow for the isolation of **Irehine**.

Part 3: The Reelin Signaling Pathway

Foundational & Exploratory





The Reelin signaling pathway is a crucial cascade in neurodevelopment, regulating neuronal migration and positioning.[7][8] It also plays a role in synaptic plasticity in the adult brain.[8] Dysregulation of this pathway has been implicated in several neurological disorders.[7][9]

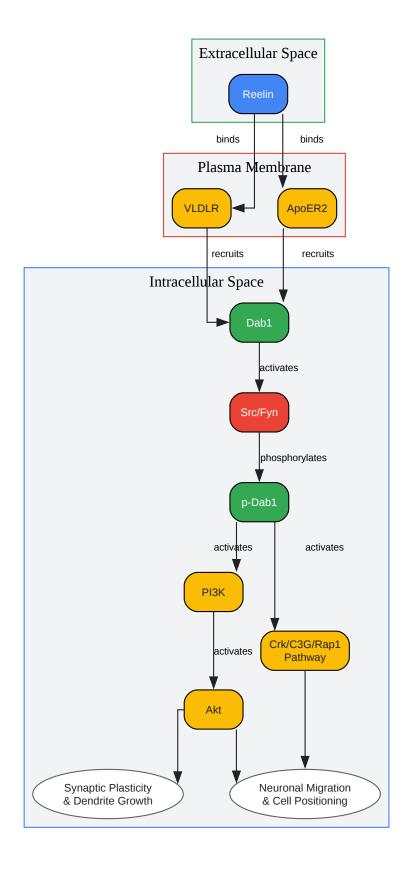
The core components of the canonical Reelin signaling pathway include the extracellular glycoprotein Reelin, its receptors—Very Low-Density Lipoprotein Receptor (VLDLR) and Apolipoprotein E Receptor 2 (ApoER2)—the intracellular adapter protein Disabled-1 (Dab1), and Src family kinases (SFKs) such as Src and Fyn.[7][10]

The signaling cascade is initiated when the Reelin protein binds to the VLDLR and ApoER2 receptors on the surface of a target neuron.[11][12] This binding event leads to the clustering of the receptors.[8] The clustering of the receptors recruits and activates Src family kinases, which then phosphorylate tyrosine residues on the Dab1 protein that is bound to the intracellular domain of the receptors.[11][12]

Phosphorylated Dab1 acts as a scaffold for downstream signaling molecules, leading to the activation of multiple intracellular pathways.[11] One of the key downstream pathways involves the activation of Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B). [11][12] This PI3K/Akt pathway is involved in promoting cell survival and neuronal migration. [11] Another important downstream effector is the Crk/C3G/Rap1 pathway, which plays a role in regulating cell adhesion molecules and is crucial for neuronal migration.[11][12]

The Reelin signal is terminated by the ubiquitination and subsequent degradation of phosphorylated Dab1 by the proteasome.[7] This rapid downregulation is essential for the proper functioning of the signaling pathway.[7]





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Figure 2. The canonical Reelin signaling pathway.



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